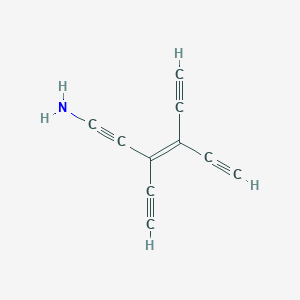
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a unique organic compound characterized by its highly conjugated structure, which includes multiple triple bonds and a double bond. This compound is part of a broader class of acetylenic compounds known for their interesting electronic and optical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine typically involves the coupling of appropriate alkyne precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines terminal alkynes with halogenated compounds in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .
科学的研究の応用
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acetylenic compounds and polymers.
Biology: Its derivatives are studied for potential use in bioorthogonal chemistry, where they can selectively react with biological molecules without interfering with natural biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
作用機序
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .
類似化合物との比較
Similar Compounds
Tetraethynylethene (TEE): Another highly conjugated acetylenic compound with similar electronic properties.
1,2-Diethynylethene (DEE): Shares structural similarities and is used in similar applications.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A model compound for studying enediyne reactivity.
Uniqueness
What sets 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine apart is its specific arrangement of triple and double bonds, which provides unique electronic and optical properties. This makes it particularly valuable for applications in advanced materials and molecular electronics .
特性
CAS番号 |
823813-94-1 |
|---|---|
分子式 |
C10H5N |
分子量 |
139.15 g/mol |
IUPAC名 |
3,4-diethynylhex-3-en-1,5-diyn-1-amine |
InChI |
InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2 |
InChIキー |
HROUFJRMULHAFE-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#C)C#CN)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


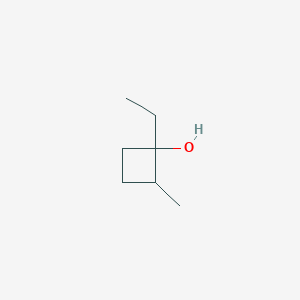
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

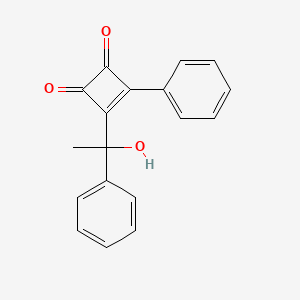
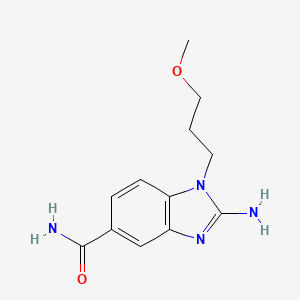

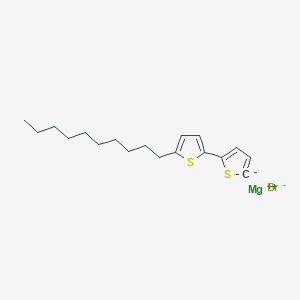
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
